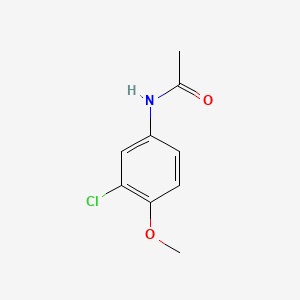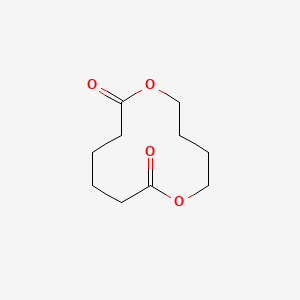
N-(3-Chloro-4-méthoxyphényl)acétamide
Vue d'ensemble
Description
N-(3-Chloro-4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C9H10ClNO2 . It is a member of acetamides and an aromatic ether .
Molecular Structure Analysis
The molecular structure of N-(3-Chloro-4-methoxyphenyl)acetamide consists of a methoxy group that lies very close to the plane of the phenyl ring, while the acetamido group is twisted out of this plane . The InChI code for this compound is 1S/C9H10ClNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
N-(3-Chloro-4-methoxyphenyl)acetamide has a molecular weight of 199.63 g/mol . It is a solid substance with a melting point of 96 - 97 degrees Celsius . The compound has a topological polar surface area of 38.3 Ų .Applications De Recherche Scientifique
Chimie médicinale et conception de médicaments
N-(3-Chloro-4-méthoxyphényl)acétamide : est un composé intéressant en chimie médicinale en raison de son potentiel en tant que bloc de construction pour des molécules pharmacologiquement actives. Sa structure peut être modifiée pour produire des dérivés présentant une variété d'activités biologiques. Par exemple, les dérivés de phénoxyacétamide ont été étudiés pour leur potentiel thérapeutique, notamment les dérivés de chalcone, d'indole et de quinoléine . Ces composés se sont révélés prometteurs dans le développement de nouveaux produits pharmaceutiques, soulignant la polyvalence de This compound dans la conception de médicaments.
Recherche en oncologie
En oncologie, les dérivés de This compound peuvent jouer un rôle dans la thérapie anticancéreuse. Les dérivés du composé ont été utilisés pour étudier leurs effets sur les interactions moléculaires et les propriétés physicochimiques liées à la prolifération et à la survie des cellules cancéreuses . Cette recherche est cruciale pour la conception de médicaments nouveaux et sûrs adaptés à la lutte contre différentes formes de cancer.
Études d'inhibition enzymatique
La structure cristalline de la 3-phosphoglycérate déshydrogénase humaine en complexe avec This compound a été déterminée, ce qui est important pour comprendre l'inhibition enzymatique . Cette recherche contribue au développement d'inhibiteurs capables de réguler les voies métaboliques impliquées dans des maladies comme le cancer, où certaines enzymes sont surexprimées.
Chimie computationnelle
This compound : et ses dérivés font l'objet d'études de chimie computationnelle, où les chercheurs utilisent des simulations informatiques pour prédire le comportement du composé dans les systèmes biologiques. Ces études peuvent permettre de mieux comprendre la façon dont le composé interagit avec diverses cibles biologiques, ce qui est essentiel pour la découverte et le développement de médicaments .
Synthèse chimique
Ce composé sert d'intermédiaire clé dans la synthèse d'entités chimiques plus complexes. Sa réactivité permet diverses transformations chimiques, ce qui en fait un matériau de départ précieux en chimie organique synthétique .
Pharmacocinétique et métabolisme des médicaments
Comprendre la pharmacocinétique et le métabolisme des dérivés de This compound est essentiel pour le développement de médicaments. La recherche dans ce domaine peut fournir des informations sur la manière dont ces composés sont absorbés, distribués, métabolisés et excrétés dans l'organisme, ce qui influence leur efficacité et leur sécurité en tant qu'agents thérapeutiques .
Recherche biochimique
L'interaction de This compound avec les molécules biologiques peut éclairer les processus biochimiques. Par exemple, l'étude de sa liaison aux protéines ou aux acides nucléiques peut révéler de nouvelles informations sur les mécanismes cellulaires et conduire à la découverte de nouvelles cibles médicamenteuses .
Safety and Hazards
Mécanisme D'action
Mode of Action
The mode of action of N-(3-Chloro-4-methoxyphenyl)acetamide is currently unknown due to the lack of specific research on this compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound might inhibit or enhance their activity. If the targets are receptors, the compound might act as an agonist or antagonist.
Analyse Biochimique
Biochemical Properties
N-(3-Chloro-4-methoxyphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
N-(3-Chloro-4-methoxyphenyl)acetamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, it can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of N-(3-Chloro-4-methoxyphenyl)acetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity. Furthermore, N-(3-Chloro-4-methoxyphenyl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Chloro-4-methoxyphenyl)acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(3-Chloro-4-methoxyphenyl)acetamide remains stable under certain conditions but may degrade under others, leading to changes in its efficacy and potency .
Dosage Effects in Animal Models
The effects of N-(3-Chloro-4-methoxyphenyl)acetamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of N-(3-Chloro-4-methoxyphenyl)acetamide have been associated with hepatotoxicity and nephrotoxicity in animal studies .
Metabolic Pathways
N-(3-Chloro-4-methoxyphenyl)acetamide is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of N-(3-Chloro-4-methoxyphenyl)acetamide within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
N-(3-Chloro-4-methoxyphenyl)acetamide exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOVNNUWOUKIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220985 | |
| Record name | Acetamide, N-(3-chloro-4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7073-42-9 | |
| Record name | Acetamide, N-(3-chloro-4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(3-chloro-4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-CHLORO-4'-METHOXYACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)









![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)


